molecular formula C23H26ClN3O6 B2992919 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 874805-02-4

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No. B2992919
CAS RN: 874805-02-4
M. Wt: 475.93
InChI Key: PRTLDSRJSQLLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H26ClN3O6 and its molecular weight is 475.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Oxazolidinones are recognized for their roles as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries in synthesis. Research into the crystal structures of oxazolidinone derivatives reveals a broad range of weak interactions, including hydrogen bonds and π-π stacking interactions, underscoring the complexity and versatility of these compounds in chemical synthesis and structural chemistry (Nogueira et al., 2015).

Biological Activities

The oxazolidinone class of compounds is a relatively new addition to antimicrobial agents, possessing a unique mechanism for inhibiting bacterial protein synthesis. This class includes novel oxazolidinone analogs, which have demonstrated potent antibacterial activities against a variety of clinically significant human pathogens, without rapid resistance development in bacterial strains (Zurenko et al., 1996).

Antifungal and Antibacterial Agents

The synthesis and characterization of oxazolidinone derivatives have led to compounds with significant antifungal and antibacterial properties. This includes novel triazole compounds containing a 2-methylidenethiazolidine ring, which exhibit fungicidal activities, indicating the potential of oxazolidinone derivatives as bases for developing new antimicrobial agents (Xu et al., 2008).

Modification and Application in Synthesis

Oxazolidinones serve as a foundation for the synthesis of other biologically active compounds. For instance, chiral oxazolidin-2-ones are synthesized for their value as chiral auxiliaries and for their biological activity. Practical modifications have enabled the one-pot preparation of these compounds, demonstrating the adaptability and utility of oxazolidinone derivatives in organic synthesis (Barta et al., 2000).

Safety Profile Improvements

Research into oxazolidinone derivatives has also focused on enhancing their safety profiles. Novel oxazolidinone agents, like MRX-I, are highlighted for their potent activity against Gram-positive pathogens with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition, addressing key safety concerns associated with earlier compounds in this class (Gordeev & Yuan, 2014).

properties

IUPAC Name

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O6/c1-31-18-8-3-15(13-19(18)32-2)9-10-25-21(28)22(29)26-14-20-27(11-12-33-20)23(30)16-4-6-17(24)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLDSRJSQLLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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